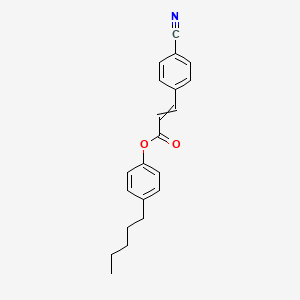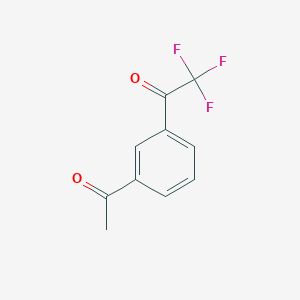
Tetramethylammonium dicyanoamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylammonium dicyanoamide is an ionic compound composed of the tetramethylammonium cation and the dicyanoamide anion. It is known for its unique properties, including high thermal stability and conductivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylammonium dicyanoamide can be synthesized through a metathesis reaction. One common method involves reacting tetramethylammonium chloride with sodium dicyanoamide in an aqueous solution. The reaction proceeds as follows:
(CH3)4NCl+NaN(CN)2→(CH3)4NN(CN)2+NaCl
The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often involving temperature regulation and the use of solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethylammonium dicyanoamide undergoes various chemical reactions, including:
Substitution Reactions: The dicyanoamide anion can participate in nucleophilic substitution reactions, where it replaces other anions in a compound.
Complex Formation: It can form complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include halides and other anionic species.
Solvents: Polar solvents such as water, methanol, and acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with metal salts can produce metal-dicyanoamide complexes.
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium dicyanoamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Its ionic nature makes it useful in studies involving ion transport and membrane interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and solubility.
Industry: It is employed in the production of conductive materials and as an electrolyte in batteries and capacitors.
Wirkmechanismus
The mechanism by which tetramethylammonium dicyanoamide exerts its effects involves its ionic nature. The tetramethylammonium cation interacts with various molecular targets, including ion channels and receptors, influencing their activity. The dicyanoamide anion can participate in coordination chemistry, forming complexes with metal ions and affecting their reactivity.
Vergleich Mit ähnlichen Verbindungen
Tetramethylammonium Chloride: Similar in structure but lacks the dicyanoamide anion, making it less versatile in certain reactions.
Tetramethylammonium Hydroxide: Used in different applications due to its strong basicity.
Tetramethylammonium Fluoride: Known for its use in fluorination reactions.
Uniqueness: Tetramethylammonium dicyanoamide stands out due to its combination of the tetramethylammonium cation and the dicyanoamide anion, providing unique properties such as high thermal stability and the ability to form complexes with metals.
Eigenschaften
CAS-Nummer |
25816-27-7 |
|---|---|
Molekularformel |
C6H12N4 |
Molekulargewicht |
140.19 g/mol |
IUPAC-Name |
cyanoiminomethylideneazanide;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C2N3/c1-5(2,3)4;3-1-5-2-4/h1-4H3;/q+1;-1 |
InChI-Schlüssel |
NWEVUKIJTLKGBW-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C.C(=[N-])=NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)
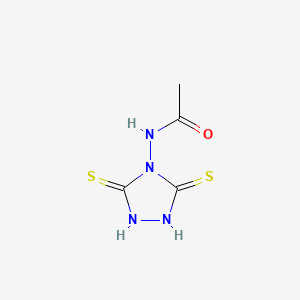
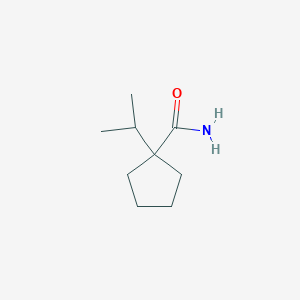
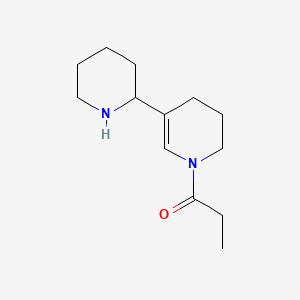
![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
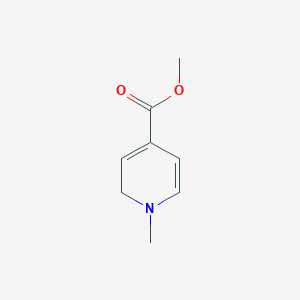
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)


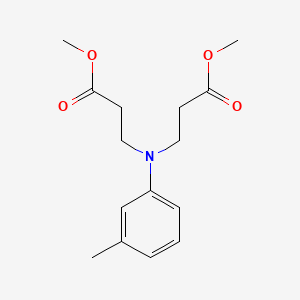
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
